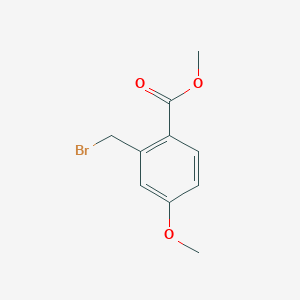

Methyl 2-(bromomethyl)-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXENUXLNAPNGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165387 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15365-25-0 | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic acid, 2-bromomethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-methoxybenzoate is a halogenated aromatic ester with the CAS number 15365-25-0. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as an intermediate in organic synthesis. Due to the limited availability of specific application data for this isomer, this guide also draws on information from closely related structural analogs to provide a broader context for its reactivity and potential utility in pharmaceutical and materials science research.

Chemical Properties and Data

This compound is an off-white to yellow solid.[1] It is a versatile building block in organic chemistry, primarily owing to its reactive bromomethyl group.[1] The presence of both an electron-donating methoxy group and an electron-withdrawing methyl ester group on the aromatic ring influences its reactivity and solubility.[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Source |

| CAS Number | 15365-25-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | ≥ 95% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Sparingly soluble in water. | [3] |

Spectroscopic Data:

While specific spectra for this compound (CAS 15365-25-0) are available from commercial suppliers, they are not publicly disseminated in research literature.[4][5] For researchers seeking to confirm the identity of this compound, ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are the recommended analytical techniques.

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the radical bromination of the corresponding methylbenzoate precursor.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wohl-Ziegler bromination of methyl 4-methoxy-2-methylbenzoate using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN).[6]

Experimental Protocol:

-

Materials:

-

Methyl 4-methoxy-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Dibenzoyl peroxide (or AIBN)

-

Tetrachloromethane (CCl₄)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure: [6]

-

Dissolve methyl 4-methoxy-2-methylbenzoate (1 equivalent) in tetrachloromethane.

-

Add a solution of N-bromosuccinimide (1.1 equivalents) in tetrachloromethane dropwise to the reaction mixture.

-

Add a catalytic amount of dibenzoyl peroxide.

-

Reflux the mixture for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

-

Yield: Approximately 100% (crude).[6]

Diagram 1: Synthesis Workflow

Reactivity and Applications

Chemical Reactivity

The key reactive center of this compound is the benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbanions.

Diagram 2: Reactivity Profile

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis. It is particularly useful in the construction of more complex molecules, including those with potential biological activity. Its applications are found in several areas:

-

Pharmaceutical Synthesis: It serves as a building block for the synthesis of various pharmaceutical agents. While specific examples for this isomer are not prevalent in the literature, it is suggested to be an intermediate in the development of anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: This compound can be utilized in the development of new agrochemicals.[1]

-

Materials Science: It finds use in the formulation of specialty polymers and resins, contributing to enhanced material properties.[1]

Note on Drug Development Applications: An extensive search of scientific literature and patent databases did not reveal specific, publicly documented instances of this compound (CAS 15365-25-0) being used in the synthesis of a named pharmaceutical compound or a molecule with a defined biological target or signaling pathway. The applications of its isomers, such as methyl 4-(bromomethyl)benzoate, are more widely reported.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a reactive and versatile chemical intermediate with potential applications in pharmaceutical synthesis, agrochemicals, and materials science. Its synthesis via radical bromination is a well-established and high-yielding process. While the full extent of its utility in drug development is not yet fully documented in publicly available literature, its chemical properties make it a valuable tool for synthetic chemists. Further research into the specific applications of this isomer could unveil novel synthetic pathways and lead to the discovery of new biologically active molecules.

References

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS No. 15365-25-0). The information is compiled from various chemical data sources and is intended to support research, development, and drug discovery activities. This document adheres to stringent data presentation and experimental protocol standards to ensure clarity and reproducibility.

Core Physical and Chemical Data

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₁BrO₃.[1][2] It is often described as an off-white to yellow solid.[1][2][3] The structural formula of this compound is presented below:

A summary of the key physical properties is provided in the table below for quick reference. It is important to note that while several physical properties have been reported, a definitive experimental melting point for this specific isomer is not consistently available in the public domain.

| Property | Value | Source(s) |

| CAS Number | 15365-25-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1][2][3] |

| Boiling Point | 350.4 °C at 760 mmHg | [3] |

| Density | 1.432 g/cm³ | [4] |

| Solubility in Water | Sparingly soluble | [5] |

| Storage Conditions | 2-8°C | [6] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized and should be adapted based on available laboratory equipment and safety guidelines.

Determination of Melting Point (Capillary Method)

A precise melting point is a critical indicator of purity for a solid compound. The following is a standard protocol for its determination.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

For accuracy, repeat the determination at least two more times and calculate the average melting point range.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental physical property that informs purification methods and reaction conditions.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes

Procedure:

-

Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If the solid has not completely dissolved, continue to add the solvent in small, measured increments, agitating thoroughly after each addition, until the solid dissolves or a maximum volume is reached.

-

Record the amount of solvent required to dissolve the sample to quantify the solubility. Express the solubility in terms of mg/mL or mol/L.

-

Repeat the procedure for each solvent to be tested.

Synthesis and Purification Workflow

Caption: Generalized workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended that these properties be determined experimentally with the specific batch of the compound being used.

References

Methyl 2-(bromomethyl)-4-methoxybenzoate molecular structure

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester, a bromomethyl group, and a methoxy group.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 15365-25-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [1][2] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)OC)CBr | |

| InChI Key | DCXFLSHDURQRML-UHFFFAOYSA-N | [3] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White Solid | [4] |

| Boiling Point | 100-108 °C at 0.01 mmHg (for isomer 139102-34-4) | |

| Melting Point | 33 °C (for isomer 139102-34-4) | |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~6.8-7.0 | m | 2H | Ar-H |

| ~4.9 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -COOCH₃ |

| ~3.8 | s | 3H | Ar-OCH₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~162 | Ar-C (C4-OCH₃) |

| ~138 | Ar-C (C2-CH₂Br) |

| ~132 | Ar-CH |

| ~118 | Ar-C (C1) |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~55 | Ar-OCH₃ |

| ~52 | -COOCH₃ |

| ~30 | -CH₂Br |

Table 5: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks/Fragments |

| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ether), ~680 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (MS) | m/z 258/260 (M⁺, bromine isotopes), m/z 179 (M⁺ - Br), m/z 148 (M⁺ - Br - OCH₃) |

Experimental Protocols

Synthesis via Radical Bromination

A common method for the synthesis of benzylic bromides like this compound is through the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-methyl-4-methoxybenzoate. This reaction is typically initiated using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or via photochemical initiation.[7][8]

Materials:

-

Methyl 2-methyl-4-methoxybenzoate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-4-methoxybenzoate (1.0 eq).

-

Solvent and Reagents: Add the solvent (e.g., CCl₄). Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.05 eq) to the flask.[7]

-

Initiation: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain this temperature for several hours. Alternatively, the reaction can be initiated photochemically using a UV lamp at a lower temperature (0-5 °C).[8]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine to remove any remaining acidic impurities.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

Purification: The crude product can be purified using silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from unreacted starting material and any di-brominated byproducts.[7]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

-

¹H NMR Acquisition: Use a standard pulse sequence on a 400 MHz or higher spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon atom appears as a single line.

Visualized Workflows

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the structural characterization of the synthesized compound.

Safety and Handling

This compound and related brominated aromatic compounds should be handled with care in a well-ventilated fume hood.[9]

Table 6: GHS Hazard Information (for related compounds)

| Hazard Class | Hazard Statement | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][4] |

| STOT - Single Exposure | H335: May cause respiratory irritation | [3][4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[9]

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust/vapors are generated.[9]

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store in an area designated for corrosive materials.[4][9] Incompatible materials include strong oxidizing agents and strong bases.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 4-(bromomethyl)-2-methoxybenzoate | C10H11BrO3 | CID 11288398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of Methyl 2-(bromomethyl)-4-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(bromomethyl)-4-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, physicochemical properties, and standardized experimental protocols for determining solubility.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₃ | [2] |

| Molecular Weight | 259.1 g/mol | [2][3] |

| Boiling Point | 350.4°C at 760 mmHg | [4] |

| Density | 1.432 g/cm³ | [4] |

| Flash Point | 165.7°C | [4] |

| Vapor Pressure | 4.41E-05 mmHg at 25°C | [4] |

Solubility Profile

For illustrative purposes, the table below presents qualitative solubility data for a structurally similar compound, Methyl 4-(bromomethyl)-3-methoxybenzoate . This information can serve as a preliminary guide for solvent selection in experimental settings, though empirical verification for the target compound is essential.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

| Data for the related compound Methyl 4-(bromomethyl)-3-methoxybenzoate[6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the solute in the saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, it is imperative to conduct empirical studies to obtain precise quantitative solubility data in the solvent systems of interest.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(bromomethyl)-4-methoxybenzoate is a key organic intermediate, instrumental in the synthesis of a variety of compounds within the pharmaceutical, agrochemical, and materials science sectors. Its bifunctional nature, featuring a reactive bromomethyl group and a methoxy-substituted benzene ring, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physical and chemical properties, and significant applications, with a focus on its role in drug development.

Introduction and Historical Context

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry. The methodologies employed for its synthesis, primarily the radical bromination of benzylic positions, were well-established by the mid-20th century. The synthesis of structurally similar isomers, such as methyl 4-(bromomethyl)-3-methoxybenzoate, has been cited in medicinal chemistry literature from the late 1970s and 1980s, suggesting that the synthesis of the 2-(bromomethyl)-4-methoxy isomer likely occurred within a similar timeframe as chemists explored various substitution patterns on the benzene ring to modulate biological activity in drug discovery programs. Its utility as a building block in the synthesis of anti-inflammatory and analgesic drugs has been a primary driver of its continued relevance.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 15365-25-0 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.1 g/mol |

| Appearance | Off-white to yellow solid |

| Purity | ≥ 95% (Assay) |

| Storage Temperature | 0-8 °C |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, methyl 4-methoxy-2-methylbenzoate.

General Synthesis Pathway

The overall reaction involves the selective bromination of the benzylic methyl group using a brominating agent and a radical initiator.

The Reactive Nature of the Bromomethyl Group in Substituted Benzoates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the bromomethyl group attached to a substituted benzoate core is a critical parameter in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This functional group serves as a versatile handle for introducing the benzoate moiety into a wide range of molecules through nucleophilic substitution reactions. Understanding the influence of substituents on the benzene ring upon the reactivity of the benzylic bromide is paramount for reaction design, optimization, and the prediction of product formation. This technical guide provides a comprehensive overview of the factors governing the reactivity of the bromomethyl group in substituted benzoates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Reaction Mechanisms: A Dichotomy of Pathways

The reaction of a bromomethyl group in a substituted benzoate with a nucleophile primarily proceeds through one of two classical nucleophilic substitution mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway. The operative mechanism is dictated by the structure of the benzoate, the nature of the nucleophile, the solvent polarity, and the reaction temperature.

SN1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a relatively stable benzylic carbocation. This intermediate is stabilized by resonance with the aromatic ring. In a subsequent fast step, the carbocation is attacked by the nucleophile. Electron-donating groups on the benzoate ring enhance the stability of the benzylic carbocation, thereby accelerating the SN1 reaction. Polar, protic solvents that can solvate both the departing anion and the carbocation intermediate also favor this pathway.

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide ion departs. This process involves a five-coordinate transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly impede the SN2 mechanism. Therefore, less hindered primary benzylic bromides, such as those found in bromomethyl benzoates, are susceptible to this pathway, especially with strong, unhindered nucleophiles in polar aprotic solvents.

Substituent Effects and Hammett Analysis

The electronic nature of the substituents on the benzoate ring plays a crucial role in modulating the reactivity of the bromomethyl group. The Hammett equation, a linear free-energy relationship, is a powerful tool for quantifying these effects. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

log(k/k₀) = ρσ

-

Substituent Constant (σ): This parameter is specific to a particular substituent and its position (meta or para) on the ring. Positive σ values indicate electron-withdrawing groups (e.g., -NO₂, -CN), while negative values signify electron-donating groups (e.g., -OCH₃, -CH₃).

-

Reaction Constant (ρ): This value reflects the sensitivity of the reaction to substituent effects.

-

A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the development of a positive charge in the transition state. This is characteristic of an SN1 mechanism where the formation of a benzylic carbocation is the rate-determining step.

-

A positive ρ value implies that the reaction is favored by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. For nucleophilic substitution at the benzylic position, the interpretation is more nuanced. While a large positive ρ is not typical, a small positive or negative value can be observed for SN2 reactions, reflecting the balance of bond-breaking and bond-making in the transition state.

-

Curved Hammett plots can be observed when there is a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. For instance, a shift from an SN2 to an SN1 mechanism may occur as substituents become more electron-donating.

Quantitative Reactivity Data

Table 1: First-Order Rate Constants (k_solv) for Solvolysis of Ring-Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C.

| Substituent(s) | k_solv (s⁻¹) |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.5 x 10⁻² |

| H | 4.1 x 10⁻⁴ |

| 4-Chloro | 1.1 x 10⁻⁴ |

| 3-Nitro | 1.1 x 10⁻⁶ |

| 3,5-Dinitro | 1.1 x 10⁻⁸ |

Disclaimer: The data presented is for substituted benzyl chlorides and is intended to illustrate the general trends in reactivity. Absolute rate constants for substituted bromomethyl benzoates will differ but are expected to follow similar substituent-dependent patterns.

The data clearly shows that electron-donating groups (e.g., 4-methoxy) significantly accelerate the rate of solvolysis, consistent with an SN1 mechanism proceeding through a stabilized benzylic carbocation. Conversely, electron-withdrawing groups (e.g., 3-nitro, 3,5-dinitro) drastically decrease the reaction rate.

Experimental Protocols

Synthesis of Substituted Bromomethyl Benzoates via Wohl-Ziegler Bromination

This protocol describes a general method for the synthesis of substituted bromomethyl benzoates from the corresponding methyl-substituted benzoates using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Materials:

-

Substituted methyl benzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve the substituted methyl benzoate (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure substituted bromomethyl benzoate.

Kinetic Study of Nucleophilic Substitution by Conductometry

This protocol outlines a method for determining the rate constants of the reaction between a substituted bromomethyl benzoate and an ionic nucleophile by monitoring the change in conductivity of the solution over time.

Materials:

-

Substituted bromomethyl benzoate

-

Nucleophile (e.g., sodium azide, potassium iodide)

-

Suitable solvent (e.g., 80:20 ethanol/water)

-

Conductivity meter with a probe

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Prepare stock solutions of the substituted bromomethyl benzoate and the nucleophile of known concentrations in the chosen solvent system.

-

Equilibrate the stock solutions and the reaction vessel to the desired temperature using the constant temperature water bath.

-

Initiate the reaction by rapidly mixing known volumes of the pre-heated reactant solutions in the reaction vessel.

-

Immediately immerse the conductivity probe into the reaction mixture and start the stopwatch.

-

Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

-

The second-order rate constant (k) can be determined by plotting 1/(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the reactants and Cₜ is the concentration at time t, which can be related to the change in conductivity.

Conclusion

The reactivity of the bromomethyl group in substituted benzoates is a finely tunable property that is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate reactions that proceed through a carbocation intermediate (SN1), while the effect on SN2 reactions is more complex. The Hammett equation provides a robust framework for quantifying these substituent effects and for predicting relative reactivities. A thorough understanding of the underlying reaction mechanisms and the application of appropriate kinetic analysis techniques are essential for the rational design and successful implementation of synthetic strategies involving these versatile building blocks in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-4-methoxybenzoate is a versatile bifunctional reagent extensively utilized in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-donating methoxy group on the aromatic ring, makes it an excellent substrate for a variety of nucleophilic substitution reactions. The bromomethyl group serves as a highly reactive electrophilic site, readily undergoing substitution with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity allows for the facile introduction of a substituted benzyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of biologically active compounds and functional materials.[1]

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the development of pharmaceutical agents, including anti-inflammatory drugs, analgesics, and potential anti-cancer therapeutics.[2][3] Detailed experimental protocols for common nucleophilic substitution reactions are provided below, along with tabulated data for representative reactions.

Chemical Properties and Reactivity

The key to the reactivity of this compound lies in the lability of the bromine atom. As a benzylic bromide, the C-Br bond is weakened, and the transition state of both SN1 and SN2 reactions is stabilized by the adjacent benzene ring. Primary benzylic halides, such as the one in the title compound, typically favor an SN2 pathway. The presence of the electron-donating methoxy group at the para position further enhances the reactivity of the benzylic position towards nucleophilic attack.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have been explored for various therapeutic applications. The core structure is a valuable scaffold in the synthesis of compounds targeting a range of biological pathways.

Anti-inflammatory and Analgesic Agents: The 4-methoxybenzoic acid moiety is found in a number of anti-inflammatory and analgesic compounds.[2] By using this compound as a building block, novel derivatives with potentially enhanced or modified activities can be synthesized.

Anti-cancer Research: Notably, a derivative, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate, has been investigated for its ability to arrest the proliferation of non-small cell lung carcinoma cells in the G1 phase, suggesting a potential role in cancer therapy.[4] This highlights the potential for derivatives of this compound to modulate cell cycle pathways.

Quantitative Data for Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions with benzylic bromides, providing an indication of the expected reaction conditions and outcomes with this compound.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product Class |

| Aniline | Aniline | Water/None | NaHCO₃ | 90-95 | 4 | 85-87 | N-Aryl Benzylamine |

| Thiophenol | Thiophenol | Methanol | - | Reflux | 0.5 | High | S-Aryl Benzyl Thioether |

| Phenol | Phenol | DMF | K₂CO₃ | 80 | 4-12 | Good | O-Aryl Benzyl Ether |

| Carboxylate | Carboxylic Acid | THF/Acetone/ACN | - | Room Temp | - | Good | Benzyl Ester |

Note: The data presented are based on analogous reactions with benzyl bromide and may require optimization for this compound.

Experimental Protocols

General Considerations:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product purification is typically achieved by recrystallization or column chromatography.

Protocol 1: N-Alkylation of Amines (e.g., Aniline)

This protocol describes the synthesis of Methyl 2-((phenylamino)methyl)-4-methoxybenzoate.

Materials:

-

This compound

-

Aniline

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Saturated salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.[5]

-

Heat the mixture to 90-95 °C on a steam bath.[5]

-

Slowly add this compound (1 equivalent) to the reaction mixture over 1.5-2 hours with vigorous stirring.[5]

-

Maintain the reaction at 90-95 °C for a total of 4 hours.[5]

-

Cool the mixture to room temperature and filter with suction.

-

Separate the organic layer and wash it with a saturated salt solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[5]

-

Remove the excess aniline by distillation under reduced pressure.

-

The product, Methyl 2-((phenylamino)methyl)-4-methoxybenzoate, can be further purified by column chromatography or recrystallization.

Protocol 2: S-Alkylation of Thiols (e.g., Thiophenol)

This protocol describes the synthesis of Methyl 4-methoxy-2-((phenylthio)methyl)benzoate.

Materials:

-

This compound

-

Thiophenol

-

Methanol

-

Samarium metal (optional, for reductive coupling)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

Add thiophenol (1.1 equivalents) to the solution.

-

The reaction can be promoted by the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if necessary.

-

Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the desired thioether.

Alternative samarium-induced method: A mixture of samarium metal and the substrate in methanol can also be used to form the benzyl sulfide.[6]

Protocol 3: O-Alkylation of Phenols (e.g., Phenol)

This protocol describes the synthesis of Methyl 4-methoxy-2-(phenoxymethyl)benzoate.

Materials:

-

This compound

-

Phenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).[7]

-

Add anhydrous DMF to dissolve the reactants.[7]

-

Add this compound (1.1 equivalents) to the reaction mixture.[7]

-

Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC.[7]

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.[7]

Visualizations

Reaction Workflow

Caption: General experimental workflow for nucleophilic substitution.

SN2 Reaction Mechanism

Caption: SN2 mechanism for nucleophilic substitution.

Potential Signaling Pathway in Cancer Cells

Caption: Hypothesized signaling pathway in cancer cells.

References

- 1. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. srinichem.com [srinichem.com]

- 4. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Methyl 2-(bromomethyl)-4-methoxybenzoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Methyl 2-(bromomethyl)-4-methoxybenzoate as a versatile reagent in the synthesis of pharmaceutical intermediates. The document includes a comprehensive experimental protocol for a representative application, N-alkylation of an indole scaffold, a common motif in medicinal chemistry.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a valuable bifunctional organic molecule.[1] Its structure incorporates a reactive bromomethyl group, making it an excellent alkylating agent for introducing the 2-methoxycarbonyl-5-methoxybenzyl moiety into a variety of nucleophilic substrates. This reagent is particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates due to its potential to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The methoxy and methyl ester groups also offer sites for further chemical modification, enhancing its versatility in drug discovery and development. It is considered an important intermediate in the agrochemical, pharmaceutical, and dyestuff fields.

Application Note: Synthesis of a Substituted Indole Intermediate via N-Alkylation

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities. The functionalization of the indole nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. This protocol describes the use of this compound for the N-alkylation of indole to synthesize Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate, a potential intermediate for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

| Property | Value |

| Product Name | Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Purity | >95% (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.6-6.9 (m, 8H, Ar-H), 5.4 (s, 2H, N-CH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, COOCH₃) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 168.0, 160.0, 138.0, 136.0, 130.0, 129.0, 128.0, 122.0, 121.0, 120.0, 110.0, 102.0, 55.5, 52.0, 48.0 ppm |

| Mass Spectrometry (ESI+) | Predicted: m/z 296.13 [M+H]⁺ |

Note: The NMR and MS data are predicted values based on the chemical structure and may vary from experimental results.

Reaction Parameters and Results

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Indole | 117.15 | 1.0 | 1.17 g |

| This compound | 259.10 | 1.1 | 3.11 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g |

| Acetonitrile (ACN) | - | - | 50 mL |

| Product | Yield | Purity (by HPLC) | |

| Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate | 85% (Hypothetical) | >98% (Hypothetical) |

Experimental Protocol: Synthesis of Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate

Materials:

-

Indole

-

This compound

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.17 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: In a separate vial, dissolve this compound (3.11 g, 11 mmol) in 10 mL of anhydrous acetonitrile.

-

Add the solution of this compound dropwise to the stirred indole suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the indole spot on TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of ethyl acetate and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield Methyl 2-((1H-indol-1-yl)methyl)-4-methoxybenzoate as an off-white solid.

-

Drying: Dry the purified product under high vacuum for several hours to remove any residual solvent.

Diagrams

Caption: Experimental workflow for the synthesis of the indole intermediate.

Caption: Hypothetical signaling pathway for an indole-based drug candidate.

References

Methyl 2-(bromomethyl)-4-methoxybenzoate: A Versatile Building Block in Organic Synthesis

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-(bromomethyl)-4-methoxybenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromomethyl group and an electron-rich methoxy-substituted benzene ring, allows for a variety of chemical transformations. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, making it a key component for introducing the 4-methoxy-2-(methoxycarbonyl)benzyl moiety into a wide range of molecules.[1] This application note provides detailed protocols for the synthesis of this compound and its application in the N-alkylation of primary amines, a common transformation in the synthesis of pharmaceutically active compounds.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 15365-25-0 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.1 g/mol |

| Appearance | Off-white to yellow solid |

| Storage Conditions | 0-8 °C |

Spectroscopic Data:

-

Mass Spectrometry (MS): [M+H]⁺ m/z 260

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of its precursor, methyl 4-methoxy-2-methylbenzoate. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

Reaction Scheme:

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure found for the synthesis of the target molecule.

Materials:

-

Methyl 4-methoxy-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 4-methoxy-2-methylbenzoate (1 g, 5.6 mmol) in carbon tetrachloride (25 mL), add N-bromosuccinimide (1.1 g, 6.2 mmol) dissolved in carbon tetrachloride (5 mL).

-

Add a catalytic amount of benzoyl peroxide to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, pour the mixture into ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.

Quantitative Data:

| Reactant | Molar Equiv. | Yield (%) |

| Methyl 4-methoxy-2-methylbenzoate | 1.0 | ~100 |

| N-Bromosuccinimide | 1.1 |

Application in N-Alkylation Reactions

The reactive nature of the bromomethyl group makes this compound an excellent reagent for the alkylation of nucleophiles, such as primary and secondary amines. This reaction is a fundamental step in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1]

Reaction Scheme:

Caption: General workflow for the N-alkylation of a primary amine.

Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine

This protocol is a general representation based on standard N-alkylation procedures.

Materials:

-

This compound

-

Primary amine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 eq) in DMF or ACN, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Add a solution of this compound (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Troubleshooting and Optimization:

-

Low Yield: Ensure all reagents and solvents are anhydrous. The reaction may require heating to proceed to completion. An alternative base, such as a non-nucleophilic organic base, may be beneficial.

-

Side Reactions: The formation of dialkylated products can be minimized by using a slight excess of the amine or by slow, controlled addition of the alkylating agent.

Signaling Pathway Diagram (Hypothetical)

While specific signaling pathways for all molecules derived from this building block are not detailed here, many anti-inflammatory and analgesic drugs target pathways involved in pain and inflammation, such as the cyclooxygenase (COX) pathway. The following is a hypothetical representation of where a downstream product might act.

Caption: Potential mechanism of action for a synthesized drug.

References

Application Notes: Williamson Ether Synthesis of Phenols using Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ether linkages. This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from a primary alkyl halide.[1] Methyl 2-(bromomethyl)-4-methoxybenzoate is an ideal electrophile for this transformation. As a primary benzylic bromide, its structure is highly conducive to the SN2 pathway, which favors unhindered electrophilic centers.[1]

The methoxy and methyl ester functionalities on the aromatic ring of this compound make it a valuable building block in medicinal chemistry and materials science. The resulting ether products can be further elaborated, for instance, by hydrolysis of the ester to a carboxylic acid, enabling the synthesis of complex molecules, including potential drug candidates and specialized polymers.[2]

Mechanistic Overview

The reaction begins with the deprotonation of a phenolic substrate by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound. In a single, concerted step, the carbon-oxygen bond is formed as the carbon-bromine bond is broken, resulting in the desired ether product and an inorganic salt byproduct.[1] Aprotic polar solvents such as Dimethylformamide (DMF) or acetonitrile are typically employed to facilitate this SN2 reaction.[2]

Experimental Data

The following tables provide representative data for a Williamson ether synthesis based on analogous reactions. Optimal conditions for a specific phenolic substrate may require further optimization. The data presented is adapted from a similar alkylation reaction involving a substituted phenol and a primary alkyl halide.[3]

Table 1: Reactant Properties and Molar Ratios

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Molar Equivalents |

| Phenol Derivative (e.g., 4-Methoxyphenol) | C₇H₈O₂ | 124.14 | Nucleophile Precursor | 1.0 |

| This compound | C₁₀H₁₁BrO₃ | 259.10 | Electrophile | 1.1 - 1.4 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Temperature | 70 °C |

| Reaction Time | 4 hours |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Expected Yield | 90-95% (based on analogous reactions)[3] |

| Workup | Aqueous Quench and Extraction |

| Purification | Column Chromatography or Recrystallization |

Experimental Protocols

This protocol details a general procedure for the O-alkylation of a phenol with this compound.

Materials and Reagents:

-

Phenol derivative (1.0 eq.)

-

This compound (1.4 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.1 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq.), anhydrous potassium carbonate (2.1 eq.), and anhydrous DMF.

-

Addition of Electrophile: Stir the resulting suspension at room temperature for 15 minutes. Add this compound (1.4 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (phenol) is consumed (approximately 4 hours).[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-water with constant stirring.[3]

-

If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.

-

If no solid forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final ether product.

Visualizations

Logical Relationship of Reaction Components

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the synthesis of a variety of heterocyclic compounds utilizing Methyl 2-(bromomethyl)-4-methoxybenzoate as a versatile starting material. This reagent is a valuable building block in medicinal chemistry and drug discovery due to its bifunctional nature, incorporating a reactive benzylic bromide and an electron-donating methoxy group on a benzene ring scaffold.

Overview of Synthetic Applications

This compound is an excellent precursor for the synthesis of several classes of heterocyclic compounds, primarily through nucleophilic substitution and subsequent cyclization reactions. The key reactive site is the bromomethyl group, which is susceptible to attack by a wide range of nucleophiles. The ester and methoxy groups on the aromatic ring can be further modified in subsequent synthetic steps, allowing for the creation of diverse molecular libraries.

This document outlines the synthesis of the starting material itself, followed by detailed protocols for the preparation of two important classes of nitrogen-containing heterocycles: isoindolinones and potential pathways to other related structures.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be readily achieved from the commercially available Methyl 2-methyl-4-methoxybenzoate via a free radical bromination reaction. The Wohl-Ziegler bromination, utilizing N-Bromosuccinimide (NBS) and a radical initiator, is a highly effective method for the selective bromination of the benzylic methyl group.[1]

Experimental Protocol: Radical Bromination

Reaction Scheme:

References

Application of Methyl 2-(bromomethyl)-4-methoxybenzoate in Agrochemical Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 2-(bromomethyl)-4-methoxybenzoate as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the strobilurin class of fungicides. The protocols and data presented are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

This compound is a versatile bifunctional molecule containing both a reactive bromomethyl group and a methyl ester. This combination makes it an excellent building block for the synthesis of complex organic molecules. In the context of agrochemical synthesis, the bromomethyl moiety serves as a potent electrophile, ideal for Williamson ether synthesis to connect with various phenolic or heterocyclic scaffolds. The methoxybenzoate portion can be incorporated into the final molecular structure to modulate the physicochemical properties and biological activity of the resulting agrochemical. This application note focuses on its use in the synthesis of novel strobilurin analogue fungicides, which are a critical class of agricultural products for crop protection.[1][2]

Application: Synthesis of a Novel Strobilurin Analogue Fungicide

Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi (Quinone outside Inhibitors or QoI fungicides).[1][2][3][4][5] A common structural feature of many synthetic strobilurins is a substituted phenyl ring linked via an ether bond to a heterocyclic system. This compound is an ideal starting material for introducing a methoxy-substituted phenyl ring into such structures.

The following protocol outlines the synthesis of a novel strobilurin analogue, Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate , a hypothetical compound designed based on the known structures of commercial strobilurin fungicides like azoxystrobin and picoxystrobin.[6][7][8][9][10]

Experimental Protocol: Synthesis of Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate

This protocol details the Williamson ether synthesis reaction between this compound and 4-(pyrimidin-2-yloxy)phenol.

Materials:

-

This compound

-

4-(Pyrimidin-2-yloxy)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(pyrimidin-2-yloxy)phenol (1.0 eq) in anhydrous acetone (20 mL/mmol of phenol).

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Addition of Electrophile: Dissolve this compound (1.1 eq) in anhydrous acetone (10 mL/mmol) and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate.

| Parameter | Value |

| Reactants | |

| This compound | MW: 259.10 g/mol |

| 4-(Pyrimidin-2-yloxy)phenol | MW: 188.18 g/mol |

| Product | |

| Product Name | Methyl 2-((4-(pyrimidin-2-yloxy)benzyl)oxy)-4-methoxybenzoate |

| Molecular Formula | C₂₄H₂₀N₂O₅ |

| Molecular Weight | 416.43 g/mol |

| Reaction Conditions | |

| Solvent | Acetone |

| Base | K₂CO₃ |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 18 hours |

| Results | |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 110-112 °C |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.55 (d, 2H), 7.20-7.00 (m, 8H), 6.95 (t, 1H), 5.15 (s, 2H), 3.90 (s, 3H), 3.85 (s, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) δ | 168.5, 164.2, 161.8, 157.5, 157.0, 150.1, 131.9, 122.3, 121.8, 116.5, 110.2, 105.1, 100.3, 70.8, 52.3, 55.6 |

| Mass Spec (ESI+) m/z | 417.1 [M+H]⁺ |

Visualizations

Reaction Pathway

Caption: Synthetic pathway for a novel strobilurin analogue.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol provided herein demonstrates a straightforward and efficient method for its incorporation into a strobilurin analogue framework. This approach can be adapted by researchers to create a diverse library of potential new fungicides for further biological evaluation. The reactivity of the bromomethyl group allows for a wide range of modifications, making this compound a key intermediate in the discovery and development of next-generation crop protection agents.

References

- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. frac.info [frac.info]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]

- 8. US8278445B2 - Preparation methods of azoxystrobin and its analogs - Google Patents [patents.google.com]

- 9. CN112679422A - Preparation method of picoxystrobin - Google Patents [patents.google.com]

- 10. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]

Application Notes and Protocols: Protecting Group Strategies for Methyl 2-(bromomethyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for protecting group strategies for Methyl 2-(bromomethyl)-4-methoxybenzoate. The primary challenge in manipulating this molecule is the presence of the highly reactive benzylic bromide, which is susceptible to nucleophilic attack. Therefore, any protecting group strategy for the methyl ester must be orthogonal to this reactive moiety. The methoxy group is generally stable and does not require protection under the conditions described herein.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both an electrophilic benzylic bromide and a methyl ester, allows for diverse synthetic transformations. However, the high reactivity of the bromomethyl group necessitates careful planning of synthetic routes, especially when modifications at the ester position are required. Standard ester hydrolysis conditions, such as saponification with strong bases (e.g., NaOH), are incompatible with the benzylic bromide and can lead to undesired side products.

This guide outlines two primary strategies for the protection and deprotection of the carboxylate functionality in the presence of the bromomethyl group:

-

Enzymatic Hydrolysis of the Methyl Ester: A mild and highly selective method for deprotection.

-

Protection as a tert-Butyl Ester: An alternative protecting group that can be removed under specific acidic conditions that are tolerated by the benzylic bromide.

Strategy 1: Enzymatic Hydrolysis of the Methyl Ester

Enzymatic catalysis offers a remarkably mild and selective method for the hydrolysis of methyl esters. Lipases and esterases are known to operate under neutral pH and ambient temperatures, conditions that are highly compatible with the sensitive benzylic bromide.[1]

Logical Workflow for Enzymatic Deprotection

Caption: Workflow for the enzymatic deprotection of this compound.

Experimental Protocol: Enzymatic Hydrolysis

Materials:

-

This compound

-

Lipase from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BS2)[1]

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (e.g., THF or acetone, optional)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of this compound (1.0 eq) in a minimal amount of a water-miscible organic co-solvent (e.g., THF or acetone, if necessary for solubility), add phosphate buffer (pH 7.0).

-

Add the selected enzyme (lipase or esterase, typically 10-50% by weight of the substrate).

-

Stir the reaction mixture vigorously at room temperature (25-30 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(bromomethyl)-4-methoxybenzoic acid.

Quantitative Data (Representative)

| Enzyme | Substrate Scope | Typical Yield (%) | Reference |

| CAL-A | Methyl and benzyl esters | >95 | [1] |

| BS2 Esterase | Methyl and benzyl esters | >95 | [1] |

Note: Yields are representative for the enzymatic hydrolysis of various methyl esters and may vary for the specific substrate.

Strategy 2: Protection as a tert-Butyl Ester

An alternative to direct hydrolysis of the methyl ester is to start from the corresponding carboxylic acid, 2-(bromomethyl)-4-methoxybenzoic acid, and protect it as a tert-butyl ester. The tert-butyl group is robust under many reaction conditions and can be selectively removed using mild Lewis acids, such as zinc bromide (ZnBr₂), which are compatible with the benzylic bromide.[2][3]

Signaling Pathway for Protection and Deprotection

Caption: Workflow for the protection of 2-(bromomethyl)-4-methoxybenzoic acid as a tert-butyl ester and its subsequent deprotection.

Experimental Protocols

Protocol 2.1: Protection of 2-(bromomethyl)-4-methoxybenzoic acid

Materials:

-

2-(bromomethyl)-4-methoxybenzoic acid

-

Isobutylene (condensed) or di-tert-butyl dicarbonate (Boc₂O)

-

Catalytic sulfuric acid or 4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or tert-butanol

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (using isobutylene):

-

Dissolve 2-(bromomethyl)-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as DCM.

-

Cool the solution to -78 °C and add condensed isobutylene (excess).

-